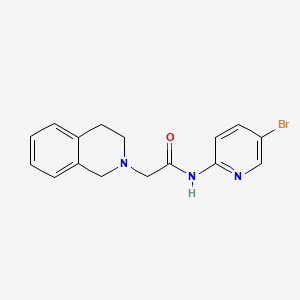![molecular formula C21H24N4 B4422803 2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4422803.png)
2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine
描述
2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play important roles in cell signaling, cell growth, and cell differentiation. PP2 has been shown to be a potent and selective inhibitor of Src family kinases, making it a valuable tool for studying the function of these kinases in various biological processes.
作用机制
2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, which are involved in various signaling pathways. This compound is a reversible inhibitor, meaning that its inhibitory effect can be reversed by removing the compound from the system. This compound has been shown to be a potent and selective inhibitor of Src family kinases, with little or no effect on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound has been shown to inhibit cell growth, induce apoptosis, and inhibit tumor angiogenesis. In osteoclasts, this compound has been shown to inhibit bone resorption and prevent osteoporosis. In immune cells, this compound has been shown to inhibit cytokine production and prevent inflammation. These effects are thought to be mediated through the inhibition of Src family kinases, which play important roles in these biological processes.
实验室实验的优点和局限性
2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine has several advantages as a tool for studying Src family kinases in laboratory experiments. It is a potent and selective inhibitor of Src family kinases, meaning that it can be used to specifically target these kinases without affecting other kinases. This compound is also a reversible inhibitor, meaning that its effects can be easily reversed by removing the compound from the system. However, this compound also has some limitations. It is a small molecule inhibitor, meaning that it may not be able to penetrate the cell membrane and reach its intracellular targets. This compound may also have off-target effects on other proteins or enzymes, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine and Src family kinases. One area of research is the development of more potent and selective inhibitors of Src family kinases, which could be used to study the function of these kinases in greater detail. Another area of research is the identification of downstream targets of Src family kinases, which could provide insights into the biological processes that are regulated by these kinases. Finally, research could focus on the role of Src family kinases in specific disease processes, such as cancer or osteoporosis, and the potential use of Src family kinase inhibitors as therapeutic agents.
科学研究应用
2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine has been widely used in scientific research to study the function of Src family kinases in various biological processes. Src family kinases are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. They have been implicated in the development and progression of cancer, as well as in other diseases such as osteoporosis and inflammation. This compound has been shown to inhibit the activity of Src family kinases, making it a valuable tool for studying the role of these kinases in disease processes.
属性
IUPAC Name |
2-[3-[1-(2-piperidin-1-ylethyl)pyrazol-3-yl]phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-4-12-24(13-5-1)15-16-25-14-10-21(23-25)19-8-6-7-18(17-19)20-9-2-3-11-22-20/h2-3,6-11,14,17H,1,4-5,12-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWXWJBARWCHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=CC(=N2)C3=CC=CC(=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




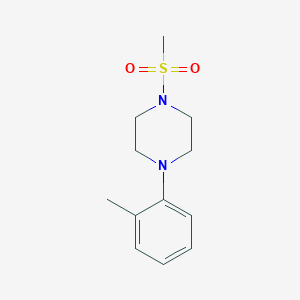
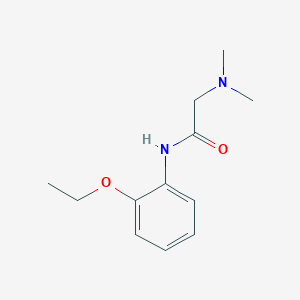
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422757.png)
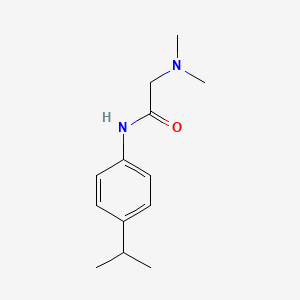
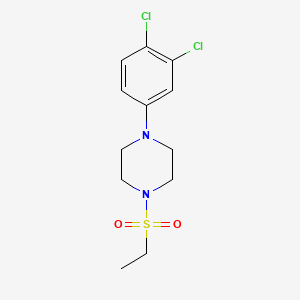
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4422781.png)
![ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B4422791.png)
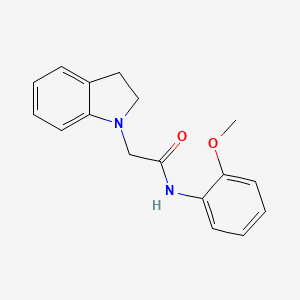
![N-(3-chloro-2-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422798.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4422814.png)
![2-[(4-methylbenzyl)thio]pyrimidine](/img/structure/B4422825.png)
